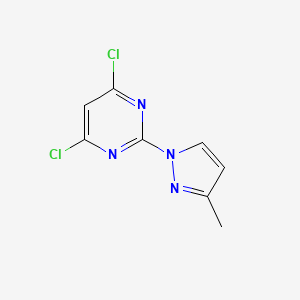

4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

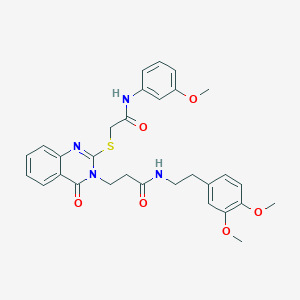

“4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered heterocyclic moiety with two nitrogen atoms at positions 1 and 3 . This compound also contains a 3-methyl-1H-pyrazol-1-yl group .

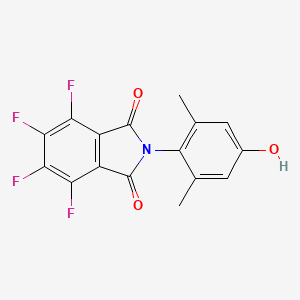

Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” includes a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a 3-methyl-1H-pyrazol-1-yl group at position 2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” include a molecular weight of 229.07 . It is a solid at room temperature .Scientific Research Applications

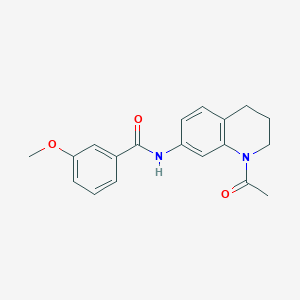

Medicinal Chemistry and Drug Development

4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a precursor for synthesizing various bioactive compounds. Its structural features make it amenable to modification, allowing the creation of derivatives with enhanced pharmacological properties .

Anti-Inflammatory Activity

Studies have highlighted the anti-inflammatory effects of pyrimidines, including derivatives of 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine. These compounds inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Their potential as anti-inflammatory agents is promising, and further research aims to optimize their activity while minimizing toxicity .

Synthesis of Nucleoside Analogues

4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine has been employed in the synthesis of nucleoside analogues. These analogues play a crucial role in antiviral drug development, particularly against DNA viruses like hepatitis B virus (HBV). The compound’s structure contributes to its inhibitory effects on HBV DNA replication .

Organic Synthesis and Cross-Coupling Reactions

As a versatile building block, this pyrimidine derivative participates in various organic syntheses. It serves as a starting reagent for creating disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling reactions. These synthetic pathways enable the preparation of diverse chemical entities for further exploration .

Imidazole Chemistry

The imidazole ring system, present in 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, exhibits interesting properties. Imidazole-containing compounds are relevant in medicinal chemistry, coordination chemistry, and catalysis. Understanding the interactions and reactivity of this ring system contributes to broader scientific knowledge .

HBV DNA Replication Inhibition

In addition to its role in nucleoside analogue synthesis, 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine has shown promise as an inhibitor of HBV DNA replication. This property is crucial in the search for effective antiviral agents against hepatitis B. Researchers continue to explore its potential in this context .

Safety and Hazards

Future Directions

The future directions for research on “4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new drugs with enhanced activities and minimal toxicity .

properties

IUPAC Name |

4,6-dichloro-2-(3-methylpyrazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c1-5-2-3-14(13-5)8-11-6(9)4-7(10)12-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXJJYMOGKJKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NC(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2648693.png)

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2648706.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate](/img/structure/B2648709.png)

![1-(4-Ethoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2648711.png)